Pharmacological Deconvolution of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid: A Bifunctional Scaffold for Kinase and GPCR Targeting
Pharmacological Deconvolution of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic Acid: A Bifunctional Scaffold for Kinase and GPCR Targeting
Executive Summary
In modern drug discovery, the rational design of polypharmacological agents and bifunctional tool compounds relies heavily on the fusion of privileged structural motifs. 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid (CAS 1152556-15-4) represents a highly specialized synthetic building block that bridges two distinct pharmacological domains. By integrating an isonicotinamide (pyridine-4-carboxamide) headgroup with a short-chain fatty acid (butanoic acid) tail via a conformationally restrictive N-methyl amide linker, this scaffold presents a unique opportunity to simultaneously target intracellular kinases/NAD+-dependent enzymes and cell-surface G-protein coupled receptors (GPCRs).
This whitepaper provides an in-depth technical analysis of this molecule's predicted biological targets, the structural causality behind its polypharmacology, and the self-validating experimental workflows required to profile its activity.
Structural Rationale & Pharmacophore Deconvolution
The biological utility of 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid can be decoded by analyzing its three primary structural domains:
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Moiety A: Pyridine-4-carboxamide (Isonicotinamide) Headgroup The pyridine-4-carboxamide motif is a well-established hinge-binding pharmacophore in kinase inhibitors. For example, the classic ROCK1/2 inhibitor Y-27632 utilizes this exact core to anchor into the ATP-binding pocket via critical hydrogen bonds with the kinase hinge region[1]. Similarly, the MEK1/2 inhibitor Pimasertib leverages a substituted pyridine-4-carboxamide to achieve potent antineoplastic activity[2]. Beyond kinases, isonicotinamide derivatives act as competitive mimics of nicotinamide adenine dinucleotide (NAD+), serving as inhibitors for Poly(ADP-ribose) polymerases (PARP-1) and modulators of Sirtuins[3],[4].
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Moiety B: N-Methyl Amide Linker The introduction of an N-methyl group on the amide nitrogen is a critical design choice. It eliminates a hydrogen bond donor, thereby reducing the polar surface area (PSA) and enhancing passive membrane permeability. More importantly, N-methylation restricts the dihedral angle of the amide bond, forcing a specific cis or trans rotamer that limits conformational flexibility and prevents off-target binding entropies.
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Moiety C: Butanoic Acid Tail Butyric acid (butanoate) is an endogenous short-chain fatty acid (SCFA) produced by gut microbiota. It acts as a primary orthosteric agonist for several metabolite-sensing GPCRs, most notably the Free Fatty Acid Receptors FFAR2 (GPR43) and FFAR3 (GPR41), as well as the hydroxycarboxylic acid receptor HCA2 (GPR109A)[5]. The integration of this tail suggests the molecule can mimic native SCFAs to modulate GPCR-mediated immune and metabolic signaling[6].
Pharmacophore deconvolution mapping structural moieties to their predicted biological targets.
Quantitative Target Benchmarking
To guide assay development, the following table summarizes the predicted pharmacological profile of the compound based on the established activity of its constituent pharmacophores.
| Target Class | Specific Target | Predicted Activity Type | Reference Pharmacophore | Benchmark IC50/EC50 |
| Kinase | ROCK1/2 | Competitive Inhibition | Y-27632 | ~140 nM ( Ki )[1] |
| Kinase | MEK1/2 | Competitive Inhibition | Pimasertib | <10 nM ( IC50 )[2] |
| NAD+ Enzyme | PARP-1 | Competitive Inhibition | Isonicotinamide | Low µM ( IC50 )[3] |
| GPCR | FFAR2 (GPR43) | Orthosteric Agonism | Butyric Acid | 3.8–4.9 ( pEC50 )[5] |
| GPCR | HCA2 (GPR109A) | Orthosteric Agonism | Butyric Acid | ~2.8 ( pEC50 )[5] |
Experimental Workflows & Self-Validating Protocols
To rigorously deconvolute the polypharmacology of this compound, assays must be designed to isolate specific binding events while controlling for the molecule's bifunctional nature.
Protocol 1: Kinase Hinge-Binding Validation via Surface Plasmon Resonance (SPR)
Causality: SPR is prioritized over steady-state ATPase luminescence assays because it provides real-time kinetic data ( kon , koff ). Hinge-binding isonicotinamides often exhibit rapid association/dissociation kinetics that are masked in endpoint assays. Furthermore, SPR eliminates false positives caused by the compound's potential aggregation or fluorescence interference. Self-Validating System: The assay is multiplexed. A reference channel lacking the kinase controls for non-specific binding of the lipophilic butyrate tail to the dextran matrix. Y-27632 is run in parallel as a positive control to validate the active conformation of the immobilized kinase[1].
Step-by-Step Methodology:
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Surface Preparation: Immobilize His-tagged ROCK1 and MAPK13 (p38 δ ) onto a Series S Sensor Chip NTA via Ni2+/NTA chelation to ensure uniform, oriented capture of the kinases[7].
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Analyte Preparation: Dilute 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a 2-fold concentration series (0.78 µM to 50 µM).
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Kinetic Injection: Inject the concentration series at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.
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Validation & Analysis: Reference-subtract the data using the blank flow cell. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD . Ensure the KD of the Y-27632 control aligns with literature values (~140 nM).
Protocol 2: GPCR Activation Profiling via BRET ( β -Arrestin Recruitment)
Causality: Bioluminescence Resonance Energy Transfer (BRET) is selected over downstream cAMP accumulation assays. Because the compound contains a kinase-inhibitory moiety, downstream assays relying on phosphorylation cascades could yield confounded readouts. BRET measures direct, proximal receptor activation (protein-protein interaction), isolating the GPCR agonism from intracellular kinase off-target effects. Self-Validating System: The assay utilizes a mutant receptor (e.g., FFAR2-R255A) which cannot bind carboxylates as a negative control, ensuring the signal is driven specifically by the butanoic acid tail[8].
Step-by-Step Methodology:
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Transfection: Co-transfect HEK293T cells with plasmids encoding human FFAR2 tagged with Renilla luciferase (FFAR2-Rluc8, donor) and β -arrestin-2 tagged with Venus fluorophore (acceptor)[8].
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Preparation: 24 hours post-transfection, re-plate cells into 96-well white microplates. Starve cells in serum-free medium for 4 hours to eliminate basal interference from endogenous SCFAs present in bovine serum.
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Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate for 10 minutes in the dark.
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Stimulation & Readout: Inject the compound (concentration range: 1 µM to 1 mM). Immediately measure the BRET ratio (emission at 535 nm / 475 nm) in real-time for 30 minutes.
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Validation: Compare the Emax and EC50 against a native butyrate positive control[5]. A lack of signal in the FFAR2-R255A mutant validates orthosteric binding.
Dual-Pathway Modulation Dynamics
The unique architecture of this molecule allows for theoretical dual-pathway modulation: acting as an extracellular signal initiator (GPCR agonism) while simultaneously acting as an intracellular signal terminator (Kinase inhibition). This makes it a highly valuable scaffold for complex disease models (e.g., inflammatory bowel disease), where SCFA receptor activation and p38 MAPK inhibition are both therapeutically desirable.
Dual-pathway modulation illustrating simultaneous GPCR agonism and kinase inhibition.
Sources
- 1. biocat.com [biocat.com]
- 2. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isonicotinamide extends yeast chronological lifespan through a mechanism that diminishes nucleotides | bioRxiv [biorxiv.org]
- 5. Butyric acid - Wikipedia [en.wikipedia.org]
- 6. G protein‐coupled receptors not currently in the spotlight: free fatty acid receptor 2 and GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
